molecular formula C19H17ClO4 B5779804 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B5779804
M. Wt: 344.8 g/mol
InChI Key: NFFCSAXSUZQQSU-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound based on the chromen-2-one (coumarin) scaffold. Coumarin and its derivatives are a significant focus in medicinal chemistry due to their wide range of potential pharmacological activities. This specific analog shares a close structural relationship with other documented 6-chloro-7-(benzyloxy)-4-alkylchromen-2-ones, which are utilized as key intermediates and building blocks in organic synthesis and drug discovery research . Chromen-2-one and chroman-4-one cores are recognized as privileged structures in the design of novel bioactive molecules . Research on these scaffolds has indicated potential across various therapeutic areas. Notably, analogs have been investigated for their anticancer properties, with studies showing that certain substituted chroman-4-ones and flavanones can exhibit potent cytotoxic effects against a spectrum of human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) . The biological profile is often highly dependent on the pattern of substitution on the core ring system. The structure of this compound, featuring a chlorine at the 6-position and a 2-methoxybenzyloxy group at the 7-position, suggests it is a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in chromen-2-one chemistry. It is offered as a high-purity material to support early-stage discovery efforts in academic and industrial laboratories. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4/c1-3-12-8-19(21)24-17-10-18(15(20)9-14(12)17)23-11-13-6-4-5-7-16(13)22-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFCSAXSUZQQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and 2-methoxybenzyl chloride.

    Etherification Reaction: The key step in the synthesis is the etherification reaction, where 6-chloro-4-ethyl-2H-chromen-2-one is reacted with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the formation of the ether linkage.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or thiols in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Studies: It is used as a probe to investigate biological pathways and molecular targets in various cellular processes.

    Chemical Biology: The compound serves as a tool for studying enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating receptor signaling and downstream effects.

Comparison with Similar Compounds

A. Substituent Effects on Lipophilicity and Solubility

  • The 4-ethyl group in the target compound provides moderate lipophilicity compared to 4-phenyl (higher) or 4-methyl (lower) analogs .
  • The 7-(2-methoxybenzyl)oxy substituent increases solubility in polar solvents compared to halogenated benzyloxy groups (e.g., 2,4-dichlorobenzyl) .

D. Structural Insights

  • Crystal structures of related compounds (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) reveal planar chromen-2-one cores with substituent orientations critical for packing and intermolecular interactions .

Biological Activity

6-Chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, a synthetic derivative of coumarin, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The following sections provide a comprehensive overview of the biological activity of this compound, supported by relevant data and case studies.

  • Molecular Formula : C19H17ClO3
  • Molecular Weight : 344.8 g/mol
  • CAS Number : 528536-59-6

Anti-inflammatory Activity

Research has demonstrated that coumarin derivatives exhibit significant anti-inflammatory properties. For instance, studies indicate that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

StudyFindings
The compound reduced cytokine levels in LPS-induced RAW264.7 macrophages.
Inhibition of NF-κB activation was observed, suggesting a pathway for its anti-inflammatory effects.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. Coumarin derivatives are known for their ability to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that this compound exhibits strong antioxidant activity, comparable to established antioxidants like Vitamin C.

Assay TypeIC50 Value (µg/ml)
DPPH Radical Scavenging12.9 (Vitamin C)
DPPH Radical Scavenging<10 (6-chloro derivative)

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)0.12Induction of apoptosis
HeLa (Cervical Cancer)0.024Cell cycle arrest at G2/M phase

Case Studies

  • Inflammation Model :
    In a mouse model of inflammation induced by Dermatophagoides farinae extract, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines, demonstrating its therapeutic potential in allergic conditions.
  • Cancer Cell Studies :
    In vitro studies on human leukemia HL-60 cells showed that the compound effectively inhibited cell proliferation and induced apoptosis, highlighting its potential as a novel anticancer agent.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Core Formation : Start with a condensation reaction between a substituted phenol (e.g., 2-methoxybenzyl alcohol) and a β-keto ester under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the chromen-2-one backbone .
  • Substitution : Introduce the ethyl group at position 4 via alkylation using ethyl bromide in the presence of a base (e.g., K₂CO₃). Optimize temperature (60–80°C) to minimize side reactions .
  • Chlorination : Use N-chlorosuccinimide (NCS) or SOCl₂ under inert atmosphere at 0–25°C for selective chlorination at position 6 .
  • Etherification : Attach the 2-methoxybenzyl group via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic substitution (K₂CO₃, DMF, 80°C) .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and catalyst loading to improve yields (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., ethyl quartet at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded aromatic region .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₉H₁₇ClO₄: 360.0765) and fragmentation patterns (e.g., loss of methoxybenzyl group at m/z 211) .
    • IR Spectroscopy : Detect carbonyl stretch (C=O, ~1700 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .

Q. What are the known biological targets of chromen-2-one derivatives, and how can they be evaluated?

  • Targets : Enzymes (e.g., cyclooxygenase-2, topoisomerases) and receptors (e.g., estrogen receptors) due to structural mimicry of natural ligands .
  • Assays :

  • In vitro enzyme inhibition : Use fluorogenic substrates (e.g., COX-2 Inhibitor Screening Kit) with IC₅₀ determination .
  • Cell viability assays (MTT) : Test antiproliferative effects on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .
  • Antioxidant activity : DPPH radical scavenging assay, comparing % inhibition to ascorbic acid controls .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of substituents in this compound?

  • DFT Modeling :

  • Optimize geometry at B3LYP/6-31G(d) level to calculate electron density maps. The 2-methoxybenzyl group shows high electron density at the oxygen, favoring electrophilic attacks .
  • Fukui indices identify position 7 (ethoxy substituent) as nucleophilic, guiding functionalization strategies .
    • Molecular Docking : Dock into COX-2 active site (PDB: 5KIR) using AutoDock Vina. The chlorinated phenyl ring forms hydrophobic interactions with Val523, while the chromen-2-one core hydrogen-bonds with Tyr355 .

Q. What crystallographic approaches (e.g., SHELX) are suitable for resolving its crystal structure?

  • Single-Crystal X-ray Diffraction :

  • Grow crystals via slow evaporation (solvent: ethyl acetate/hexane, 1:1). Use SHELXL for refinement, applying TWIN/BASF commands for twinned crystals .
  • Key parameters: R-factor < 0.05, anisotropic displacement parameters for non-H atoms. ORTEP-3 () visualizes thermal ellipsoids and confirms the methoxybenzyl group’s orientation .
    • Data Contradictions : If unit cell parameters conflict with similar derivatives (e.g., ), re-index using CELL_NOW and verify with PLATON’s ADDSYM .

Q. How can researchers address contradictions in biological activity data across studies?

  • Standardization :

  • Use identical cell lines (ATCC-verified) and assay protocols (e.g., pre-incubation time, serum-free conditions) .
  • Validate purity via HPLC (>95%) to exclude confounding impurities .
    • Mechanistic Studies :
  • Perform kinase profiling (Eurofins Panlabs) to identify off-target effects.
  • Compare logP values (calculated via ChemDraw) to assess bioavailability differences .

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